Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
Description
Nomenclature and Identification
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- is systematically identified by its Chemical Abstracts Service number 1365267-37-3. The compound's molecular formula is established as C22H21N3O7, with a corresponding molecular weight of 439.42 atomic mass units. This complex nomenclature reflects the compound's sophisticated structural architecture, incorporating multiple functional groups and stereospecific elements that are characteristic of modern pharmaceutical intermediates.
The compound is known by several synonyms that reflect its relationship to rivaroxaban and its role in pharmaceutical processes. These alternative designations include Rivaroxaban impurity 03, Rivaroxaban Impurity 31, and specifically as RVR-PTH-Mono Imp, highlighting its classification as a process-related impurity. Additional systematic names include (S)-2-[({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)carbamoyl]benzoic acid, which provides a more detailed description of the stereochemical configuration and functional group arrangement.
The International Union of Pure and Applied Chemistry name for this compound is 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid. The molecular descriptor language representation includes specific stereochemical information denoted by the Standard International Chemical Identifier Key OXEFOWVRNIRGLF-INIZCTEOSA-N, which uniquely identifies this compound in chemical databases. The compound's classification under the Chemical Book Number CB52716139 and MDL Number MFCD28347583 further establishes its formal recognition in chemical literature.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1365267-37-3 |
| Molecular Formula | C22H21N3O7 |
| Molecular Weight | 439.42 g/mol |
| Chemical Book Number | CB52716139 |
| MDL Number | MFCD28347583 |
| Standard International Chemical Identifier Key | OXEFOWVRNIRGLF-INIZCTEOSA-N |
Historical Context and Discovery
The discovery and characterization of benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- is intrinsically linked to the development of rivaroxaban, which represents a landmark achievement in anticoagulant therapy. Rivaroxaban was initially developed by Bayer and subsequently marketed in collaboration with Janssen Pharmaceuticals, a division of Johnson & Johnson. The compound was patented in 2007 and received approval for medical use in the United States in 2011, marking a significant advancement in oral anticoagulation therapy.
During the comprehensive development process of rivaroxaban, extensive analytical characterization revealed the presence of multiple process-related impurities, including the subject compound. According to the Committee for Medicinal Products for Human Use Assessment Report for Xarelto, which contains rivaroxaban as the active substance, eighteen process impurities originating from starting materials and synthetic processes were identified during the development phase. This systematic identification process reflects the rigorous quality control standards required for pharmaceutical development and regulatory approval.
The emergence of this particular benzoic acid derivative as a recognized impurity demonstrates the evolution of analytical methodologies in pharmaceutical chemistry. Advanced analytical techniques, including high-resolution liquid chromatography and mass spectrometry, enabled the precise identification and structural elucidation of such complex impurities. The characterization of this compound and related impurities has been essential for establishing appropriate control strategies and ensuring the quality of the final pharmaceutical product.
The pharmaceutical industry's increasing focus on impurity profiling and control has elevated the importance of compounds like benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- beyond mere analytical curiosities to critical components of drug development and manufacturing processes. This evolution reflects broader trends in pharmaceutical science toward more comprehensive understanding and control of all chemical entities present in drug substances and drug products.
Structural Relationship to Rivaroxaban
The structural relationship between benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- and rivaroxaban reveals fundamental insights into pharmaceutical chemistry and drug design principles. Rivaroxaban, systematically known as 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide, shares significant structural motifs with the benzoic acid derivative.
Both compounds contain the characteristic (5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl structural unit, which represents the core pharmacophore responsible for factor ten a inhibition in rivaroxaban. This shared structural element includes the oxazolidinone ring system with specific stereochemistry at the 5-position, the phenyl linker, and the morpholin-3-one substituent. The preservation of this structural motif in the benzoic acid derivative suggests that this compound may retain some degree of biological activity, although likely with significantly altered potency and selectivity profiles.
The primary structural difference lies in the replacement of rivaroxaban's 5-chlorothiophene-2-carboxamide moiety with a benzoic acid carboxamide group. This substitution fundamentally alters the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and overall molecular recognition characteristics. The chlorinated thiophene ring in rivaroxaban contributes significantly to the compound's binding affinity for factor ten a and its pharmacokinetic properties.
The structural analysis reveals that the benzoic acid derivative represents what might be considered a "des-chlorothienyl" analog of rivaroxaban, where the heterocyclic carboxamide has been replaced with an aromatic carboxylic acid functionality. This structural modification would be expected to significantly impact the compound's interaction with biological targets, potentially reducing factor ten a inhibitory activity while potentially introducing different biological properties. The presence of the free carboxylic acid group in the benzoic acid derivative, as opposed to the amide linkage in rivaroxaban, also introduces different ionization characteristics and solubility profiles that would influence its pharmaceutical behavior.
| Structural Component | Rivaroxaban | Benzoic Acid Derivative |
|---|---|---|
| Core Oxazolidinone | (5S)-2-oxo-1,3-oxazolidin-5-yl | (5S)-2-oxo-1,3-oxazolidin-5-yl |
| Phenyl Linker | 4-(3-oxomorpholin-4-yl)phenyl | 4-(3-oxomorpholin-4-yl)phenyl |
| Terminal Group | 5-chlorothiophene-2-carboxamide | benzoic acid carboxamide |
| Molecular Formula | C19H18ClN3O5S | C22H21N3O7 |
Significance in Pharmaceutical Chemistry
The pharmaceutical significance of benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- extends beyond its identity as a simple impurity to encompass multiple dimensions of modern drug development and manufacturing science. This compound serves as an intermediate in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide, which itself is classified as an impurity of rivaroxaban. This synthetic utility demonstrates the compound's role in understanding and controlling the complex chemical transformations that occur during pharmaceutical manufacturing processes.
The identification and characterization of this compound has contributed significantly to the development of analytical methodologies for anticoagulant quality control. Advanced synthetic approaches have been developed specifically for producing this compound and related impurities, including the utilization of carbonyldiimidazole-mediated synthesis protocols that enable efficient preparation of these complex molecules. These synthetic methodologies represent important advances in pharmaceutical chemistry, providing reliable routes for producing reference standards essential for analytical method development and validation.
From a regulatory perspective, the characterization of this benzoic acid derivative exemplifies the stringent requirements for impurity identification and control in pharmaceutical development. According to International Conference on Harmonization guidelines, impurities present at levels greater than 0.10% in drug substances with maximum daily doses equal to or less than 2 grams must be identified and characterized. The systematic study of this compound and related impurities has been instrumental in establishing appropriate control strategies for rivaroxaban manufacturing processes.
The compound's significance extends to the broader understanding of structure-activity relationships in factor ten a inhibitors. While structurally related to rivaroxaban, the benzoic acid derivative represents a distinct chemical entity with potentially different biological properties. This structural relationship provides valuable insights into the molecular recognition elements required for factor ten a inhibition and highlights the precision required in pharmaceutical design to achieve optimal therapeutic properties while minimizing unwanted impurities.
Furthermore, the study of this compound has contributed to advancing analytical chemistry methodologies, particularly in the development of high-performance liquid chromatography methods capable of resolving structurally similar impurities. The analytical challenges posed by this compound and related substances have driven innovations in separation science and mass spectrometric identification techniques that have broader applications throughout pharmaceutical analysis. The compound thus represents not only a specific chemical entity of pharmaceutical importance but also a paradigm for the sophisticated analytical and synthetic chemistry required in modern drug development and quality assurance.
Properties
IUPAC Name |
2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFOWVRNIRGLF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113399 | |
| Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365267-37-3 | |
| Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365267-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- (CAS No. 1365267-37-3) is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its structural and functional properties. This compound is known as an intermediate in the synthesis of Rivaroxaban, a potent anticoagulant agent. The biological activity of this benzoic acid derivative is primarily linked to its interactions with biological systems, including its potential effects on protein degradation pathways and its role as an antithrombotic agent.
The molecular formula of this compound is C22H21N3O7, with a molecular weight of 439.4 g/mol. It features multiple functional groups, including an oxazolidinyl moiety and morpholine, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O7 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 1365267-37-3 |
Research indicates that benzoic acid derivatives can modulate various biological processes. Specifically, this compound has been studied for its effects on protein degradation systems. A study highlighted that certain derivatives of benzoic acid can enhance the activity of proteasomal pathways, which are crucial for cellular homeostasis and regulation of protein levels .
Antithrombotic Activity
As an impurity in Rivaroxaban synthesis, this benzoic acid derivative may exhibit antithrombotic properties. Rivaroxaban itself is a direct Factor Xa inhibitor, significantly reducing thrombus formation and providing therapeutic benefits in conditions such as atrial fibrillation and venous thromboembolism . The structural similarities suggest that the benzoic acid derivative may share some pharmacological properties with Rivaroxaban.
Case Studies
- Cell-Based Assays : In vitro studies demonstrated that benzoic acid derivatives could induce proteasomal chymotrypsin-like and caspase-like activities at concentrations around 5 μM. Among tested compounds, one derivative showed significant activation of these pathways, suggesting a role in promoting protein degradation which is vital for cellular function .
- In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, indicating potential interactions that could lead to therapeutic applications. Docking experiments suggested favorable binding characteristics with proteins involved in metabolic regulation .
Comparative Analysis of Biological Activities
A comparative analysis of various benzoic acid derivatives reveals differences in their biological activities based on structural modifications:
| Compound | Biological Activity | Notes |
|---|---|---|
| Benzoic Acid Derivative 1 | Induces proteasomal activity | Highest activity observed |
| Benzoic Acid Derivative 2 | Moderate activity | Less potent than Derivative 1 |
| Benzoic Acid Derivative 3 | Significant chymotrypsin-like activity | Mono-halogenated structure |
Scientific Research Applications
Scientific Research Applications of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-, also known as (S)-2-[({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)carbamoyl]benzoic acid, is a chemical compound with diverse applications in scientific research, particularly in the synthesis of pharmaceutical intermediates and as an impurity standard for drug analysis .
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- serves as a crucial intermediate in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide . Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide is an impurity found in Rivaroxaban . Rivaroxaban is a novel antithrombotic agent and a highly potent and selective direct Factor Xa (FXa) inhibitor . The use of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- in the synthesis allows for the creation of purer Rivaroxaban batches and facilitates the study and quantification of its impurities .
Impurity Standard
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Selected Benzoic Acid Derivatives
Functional and Toxicity Analysis
- Antimicrobial Activity: The oxazolidinone moiety in the target compound aligns with antibiotics like linezolid, which inhibit bacterial protein synthesis. Thiazolidinone derivatives (e.g., ) show comparable activity but with added thioamide groups enhancing potency against resistant strains . Azetidinyl derivatives () mimic β-lactams but lack direct evidence for efficacy against Gram-negative bacteria .
Pharmacokinetic Properties :
- Toxicity: QSTR models () suggest benzoic acid toxicity correlates with molecular connectivity indices (0JA, 1JA). The target compound’s branched structure may elevate 1JA values, implying higher toxicity than simpler derivatives (e.g., methyl esters in ) .
Preparation Methods
Synthesis via Multi-step Organic Reactions
The synthesis generally involves the following key stages:
- Formation of the heterocyclic core : Cyclization reactions to form the oxazolidinone ring.
- Introduction of the morpholine substituent : Via nucleophilic substitution or ring-opening reactions.
- Functionalization of the benzoic acid moiety : Through acylation or amidation to attach the heterocyclic components.
- Stereoselective control : Ensuring the (5S) configuration during ring formation, often via chiral starting materials or stereoselective catalysts.
Use of Intermediates and Raw Materials
Research indicates the utilization of specific intermediates, such as:
- (5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl derivatives.
- 4-Acetamidophenyl compounds.
- Epoxy and phthalimide derivatives for ring opening and formation.
Key Reactions Employed
Specific Preparation Methods from Literature
One-Pot Synthesis Approach
Recent patents describe a one-pot synthesis method, which simplifies the process by combining multiple steps into a single reaction vessel, reducing time and resource consumption. The process involves:
- Reacting a precursor compound in an alcohol solvent (preferably with a carbon number of 4 or below).
- Performing ammonolysis with an alkali (organic or inorganic) to remove protective groups.
- Evaporating the solvent under reduced pressure.
- Condensing the intermediate with 5-chlorothiophene-2-formyl chloride in the presence of an acid-binding agent like potassium carbonate or sodium carbonate.
This method offers mild reaction conditions, high efficiency, and suitability for industrial scale-up.
Ring-Opening and Cyclization Techniques
Another approach involves ring opening of epoxy or related heterocycles followed by cyclization to form the oxazolidinone core. Raw materials such as (S)-N-epoxypropyl phthalimide are used, with subsequent ring closure under controlled conditions.
Use of Phthalimide and Ammonolysis
The synthesis of key intermediates often employs phthalimide derivatives as protecting groups, which are later removed via ammonolysis. This step is crucial for introducing amino functionalities necessary for subsequent coupling reactions.
Data Tables Summarizing Preparation Parameters
Research Findings and Optimization
Recent research emphasizes mild reaction conditions and environmentally friendly solvents to improve yield and purity. For example:
- Use of alcohols with low carbon numbers reduces environmental impact.
- Organic bases such as collidine facilitate better selectivity.
- Reaction temperature optimization (around 90–110°C) balances reaction rate and stereochemical integrity.
Furthermore, process modifications like catalyst selection and solvent recycling have been shown to enhance process sustainability.
Q & A
Q. How can conflicting bioactivity data across studies be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). Standardized protocols (e.g., fixed ATP concentration in kinase assays) improve reproducibility. Meta-analysis of dose-response curves (e.g., Hill slopes) distinguishes true efficacy from artifacts. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
